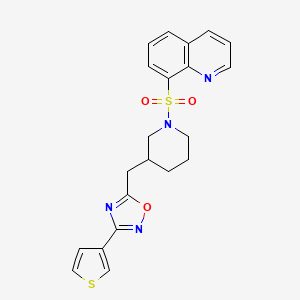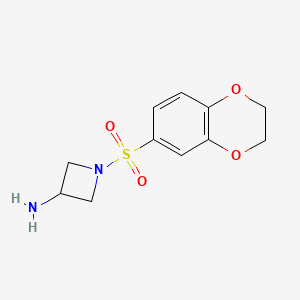![molecular formula C18H18ClN3OS2 B2609514 (5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897482-75-6](/img/structure/B2609514.png)
(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a chlorothiophene, a dimethylbenzothiazole, and a piperazine ring. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of reactive groups such as the chlorothiophene and piperazine ring, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in synthetic chemistry has led to the development of compounds with similar structures, emphasizing their synthesis, characterization, and potential for further chemical modifications. For instance, novel compounds have been synthesized and characterized using various techniques, including UV, IR, NMR, and mass spectrometry, focusing on structural optimization and understanding the influence of different substituents on the molecule's properties (Shahana & Yardily, 2020).
Antimicrobial Activity
Several studies have reported the synthesis of new chemical entities with potential antimicrobial properties. Compounds bearing thiophene and piperazine units have been synthesized and tested for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Molecular Docking and Biological Activity
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Such studies help in elucidating the antibacterial activity of compounds and provide insights into their potential mechanism of action. Research in this area includes the evaluation of novel synthesized compounds for their ability to bind to specific receptors or enzymes, thereby indicating their potential as therapeutic agents (Shahana & Yardily, 2020).
Anti-inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have been explored for their anti-inflammatory and analgesic properties. Novel heterocyclic compounds have been synthesized and evaluated for their activity as cyclooxygenase inhibitors, showing significant potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Activity
Research into the central nervous system (CNS) depressant and potential antipsychotic effects of compounds featuring similar structural motifs has been conducted. This includes the synthesis and evaluation of novel compounds demonstrating CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. Selected compounds have shown potential antipsychotic effects, further highlighting the broad spectrum of pharmacological activities associated with such chemical structures (Butler, Wise, & Dewald, 1984).
Mecanismo De Acción
Target of Action
The compound “(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains a thiophene and a piperazine moiety. Thiophene derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Piperazine derivatives, on the other hand, are widely used in medicinal chemistry due to their diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects .
Mode of Action
The thiophene ring might interact with enzymes or receptors through pi-pi stacking interactions, while the piperazine ring might form hydrogen bonds with its targets .
Biochemical Pathways
Without specific information on the compound, it’s challenging to predict the exact biochemical pathways it might affect. Based on the known activities of thiophene and piperazine derivatives, it could potentially affect pathways related to inflammation, microbial growth, cancer progression, neurotransmission, and histamine response .
Pharmacokinetics
Both thiophene and piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the known activities of thiophene and piperazine derivatives, potential effects could include reduced inflammation, inhibition of microbial growth, suppression of cancer cell proliferation, modulation of neurotransmission, and blockade of histamine receptors .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-13(10-11)20-18(25-16)22-7-5-21(6-8-22)17(23)14-3-4-15(19)24-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSZWGITBFDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)


![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)
![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)
![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)
![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)
![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)